molecular formula C23H23BrN4O3 B3447609 5-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic acid

5-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic acid

Cat. No.: B3447609
M. Wt: 483.4 g/mol
InChI Key: TVLZYEPTCHWGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline-based derivative featuring a 6-bromo-4-phenylquinazolin-2-yl core linked to a piperazine ring and a 5-oxopentanoic acid moiety. Its design likely stems from structural optimization strategies for receptor antagonism, particularly targeting pathways like P2Y12, as suggested by analogous compounds (e.g., BX048) with glutamic acid-piperazine scaffolds . The bromine substituent at position 6 of the quinazoline ring may enhance binding affinity through halogen bonding, while the phenyl group at position 4 contributes to hydrophobic interactions. The pentanoic acid terminus is critical for solubility and bioavailability, acting as a carboxylic acid bioisostere common in drug design.

Properties

IUPAC Name

5-[4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN4O3/c24-17-9-10-19-18(15-17)22(16-5-2-1-3-6-16)26-23(25-19)28-13-11-27(12-14-28)20(29)7-4-8-21(30)31/h1-3,5-6,9-10,15H,4,7-8,11-14H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLZYEPTCHWGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4)C(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the bromine and phenyl substituents. The piperazine ring is then attached, and finally, the oxopentanoic acid moiety is introduced. Common reagents used in these steps include brominating agents, phenylating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the bromine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of cancer and neurological disorders.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic acid involves its interaction with molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s quinazoline core is known to interact with various biological pathways, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share the 5-oxopentanoic acid-piperazine framework but differ in substituents and biological targets:

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Activity/Target Reference
Target Compound 6-Bromo-4-phenylquinazolin-2-yl, piperazine, 5-oxopentanoic acid ~563.5 (calculated) Inferred P2Y12 antagonism (based on structural analogs)
5-[4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic acid 6-Methyl substituent (vs. bromo) ~529.4 (estimated) Not explicitly reported; structural similarity suggests potential P2Y12 activity
BX048 (S)-4-({[4-(1-carboxy-1-methylethoxy)-7-methylquinolin-2-yl]carbonyl}amino)-5-[4-(ethoxycarbonyl)piperazin-1-yl]-5-oxopentanoic acid Quinoline core, ethoxycarbonyl-piperazine, pentanoic acid N/A P2Y12 receptor antagonist with optimized pharmacokinetics
3-(4-(9H-carbazol-9-yl)phenyl)-5-(3,5-di-tert-butyl-4-methoxyphenyl)-5-oxopentanoic acid (Compound 9) Carbazole and bulky tert-butyl/methoxy groups ~600 (estimated) PTP1B inhibitor (IC50 ~0.5 µM)
5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid Benzisoxazole-piperidine core (vs. quinazoline-piperazine) 325.3 Discontinued; structural data suggests CNS target potential
5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid Benzisothiazole substituent 333.41 Supplier data available; no explicit activity reported

Key Observations

Bromine’s electronegativity could enhance interactions with aromatic residues in receptor pockets . Phenyl vs. Heterocyclic Cores: Compounds with benzisoxazole or benzisothiazole substituents () exhibit distinct target profiles, likely due to differences in π-π stacking and electronic properties compared to the quinazoline core.

Pentanoic Acid-Piperazine Linker: This moiety is conserved across multiple analogues, indicating its role in solubility and bioavailability. For example, in PTP1B inhibitors (), the pentanoic acid group balances lipophilicity from bulky substituents (e.g., tert-butyl), enabling membrane permeability while maintaining aqueous solubility .

Activity Trends: P2Y12 Antagonists: BX048 () demonstrates that quinoline/quinazoline derivatives with optimized substituents (e.g., ethoxycarbonyl) achieve potent receptor antagonism. The target compound’s bromo-phenyl-quinazoline core may follow similar optimization principles .

Research Findings and Data Gaps

  • Target Compound: No explicit activity data is provided in the evidence.
  • Methyl vs. Bromo Substituents : The methyl analogue () lacks halogen bonding capacity, which may reduce potency compared to the bromo derivative. Computational modeling could clarify these interactions.
  • Synthetic Feasibility: and describe synthetic routes for similar piperazine-pentanoic acid derivatives, suggesting feasible scalability for the target compound .

Biological Activity

5-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic acid is a complex organic compound that belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
Molecular Formula C22H21BrN4O3
Molecular Weight 469.3 g/mol
IUPAC Name This compound
CAS Number 361480-86-6

Biological Activity Overview

Quinazoline derivatives, including this compound, have been studied extensively for their potential anticancer properties, antimicrobial effects, and ability to inhibit specific enzymes involved in disease processes. The presence of the bromine substituent and the piperazine ring enhances the compound's interaction with biological targets.

Anticancer Activity

Research has shown that quinazoline derivatives can act as potent cytotoxic agents against various cancer cell lines. For instance, studies have demonstrated that certain derivatives exhibit significant antiproliferative activity against breast cancer (MCF-7) and colorectal cancer (SW480) cell lines.

  • Mechanism of Action :
    • The compound potentially inhibits the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy. In vitro studies indicate that it binds effectively to the active site of EGFR, demonstrating a competitive inhibition mechanism similar to established drugs like Erlotinib.
    • Molecular docking studies reveal that the compound establishes critical interactions with key amino acids in the EGFR binding pocket, enhancing its inhibitory potential.
  • Efficacy Data :
    • In vitro testing has shown IC50 values indicating significant potency against MCF-7 and SW480 cells, with selectivity for tumor cells over normal cells. For example, one study reported IC50 values of 15.85 ± 3.32 µM for MCF-7 cells, suggesting a strong anticancer effect compared to standard treatments .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with other similar quinazoline derivatives:

Compound Structure Biological Activity
6-BromoquinazolineC14H9BrN2OAnticancer properties
4-(Chlorophenyl)quinazolineC15H12ClN3Antimicrobial activity
7-Methoxyquinazoline DerivativesVariesNeuroprotective effects

The unique combination of a brominated quinazoline core with a piperazine structure and carboxylic acid functionality may enhance solubility and bioavailability compared to other derivatives.

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives in clinical settings:

  • Case Study on Anticancer Efficacy :
    • A study involving a series of quinazoline derivatives showed that those with aliphatic linkers exhibited up to 8-fold greater cytotoxicity than their aromatic counterparts. The compound's ability to target mutated forms of EGFR was particularly noted, indicating its potential as a second-line treatment for resistant cancers .
  • Molecular Docking Studies :
    • Advanced molecular dynamics simulations confirmed the stability and binding affinity of the compound within the EGFR active site, further supporting its potential as an effective therapeutic agent against various cancers .

Q & A

Q. What are the common synthetic routes for preparing 5-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic acid, and how do their yields compare?

  • Methodological Answer : The synthesis typically involves coupling a quinazoline-piperazine intermediate with a carboxylic acid derivative. For example, analogous compounds like 4-(4-fluorobenzoyl)butyric acid are synthesized via Friedel-Crafts acylation of substituted benzoyl chlorides with dicarboxylic acid anhydrides (e.g., glutaric anhydride), achieving yields of ~80–87% . For the target compound, activating the quinazoline core with bromine at the 6-position (as in 6-bromo-4-phenylquinazoline) and coupling it to a piperazine-linked oxopentanoic acid moiety via nucleophilic substitution or amide bond formation would be critical steps. Solvent choice (e.g., acetonitrile or ethanol under reflux) and catalyst selection (e.g., POCl₃ for activation) significantly influence yield .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?

  • Methodological Answer : Structural confirmation relies on a combination of NMR (¹H/¹³C), HRMS (High-Resolution Mass Spectrometry), and FTIR . For example, analogous compounds with piperazine and quinazoline motifs (e.g., 5-(4-fluorophenyl)-5-oxopentanoic acid derivatives) are characterized via ¹H NMR to verify aryl proton environments and piperazine ring integration . LC-MS or HPLC (as described in ) with UV detection ensures purity (>93% by area normalization) . X-ray crystallography may resolve stereochemical ambiguities in complex heterocycles .

Q. What IUPAC nomenclature rules apply to this compound, and how are substituents prioritized?

  • Methodological Answer : The IUPAC name follows the "longest chain" and "lowest locant" rules. The pentanoic acid backbone is the parent chain, with the 5-oxo group and piperazine-linked quinazoline substituent numbered accordingly. The term "5-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]" denotes the substituent at position 5 of the pentanoic acid. Piperazine is numbered such that the nitrogen attached to the quinazoline receives the lowest locant (position 1). Bromine and phenyl groups on the quinazoline core follow standard aromatic substitution conventions .

Advanced Research Questions

Q. How can contradictory solubility or stability data for this compound be resolved during formulation studies?

  • Methodological Answer : Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from protonation states of the piperazine moiety (pKa ~6–9). Use pH-solubility profiling and DSC (Differential Scanning Calorimetry) to assess polymorphic stability. For example, analogs like 5-(4-fluorophenyl) derivatives exhibit pH-dependent solubility due to carboxylate ionization . Stability under oxidative stress (e.g., peroxide degradation) or photolytic conditions should be tested via forced degradation studies using HPLC-MS to identify degradants .

Q. What strategies optimize the compound's pharmacokinetic profile while retaining activity against target enzymes (e.g., kinases)?

  • Methodological Answer : Structural modifications guided by SAR (Structure-Activity Relationship) studies are critical. For example:
  • Quinazoline core : Bromine at position 6 enhances electrophilicity for kinase binding but may reduce metabolic stability. Introducing electron-withdrawing groups (e.g., fluorine) at position 4-phenyl improves lipophilicity .
  • Piperazine linker : Substituting the piperazine with a morpholine ring or cyclizing it (e.g., into a piperidone) modulates blood-brain barrier penetration .
  • Carboxylic acid : Ester prodrugs (e.g., tert-butyl esters in ) improve oral bioavailability by masking the acidic group .

Q. How can analytical methods differentiate between closely related impurities (e.g., de-brominated byproducts or piperazine ring-opened derivatives)?

  • Methodological Answer : LC-MS/MS with a C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) and gradient elution (0.1% formic acid in water/acetonitrile) resolves impurities. For example:
  • De-brominated impurity : Identified via a mass shift of -80 Da (loss of Br) and retention time comparison with synthetic standards .
  • Piperazine degradation : Oxidative ring-opening products (e.g., ethylene diamine derivatives) are detected using MRM (Multiple Reaction Monitoring) transitions specific to their fragmentation patterns .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the compound's inhibitory activity against tyrosine kinases?

  • Methodological Answer : Use kinase inhibition assays with recombinant enzymes (e.g., EGFR, VEGFR2) and ATP-conjugated luminescent substrates (e.g., ADP-Glo™). IC₅₀ values are determined via dose-response curves (0.1–100 µM). Counter-screen against off-target kinases (e.g., Src, Abl) to assess selectivity. Cellular assays (e.g., MTT in cancer cell lines) validate efficacy, with EC₅₀ values correlated to kinase inhibition .

Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives with enhanced target binding?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes to kinase ATP pockets. Key interactions:
  • Quinazoline bromine forms halogen bonds with hinge region residues (e.g., Met793 in EGFR).
  • Piperazine nitrogen hydrogen-bonds with Asp855.
  • Carboxylic acid anchors the compound via salt bridges with Lys745 .
    MD simulations (AMBER) assess stability of the protein-ligand complex over 100 ns trajectories.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic acid
Reactant of Route 2
5-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.